molecular formula C10H16O2 B6261020 ethyl 2-cyclopentylprop-2-enoate CAS No. 81143-91-1

ethyl 2-cyclopentylprop-2-enoate

Cat. No.: B6261020
CAS No.: 81143-91-1
M. Wt: 168.2
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Description

Ethyl 2-cyclopentylprop-2-enoate: is an organic compound with the molecular formula C10H16O2. It is an ester derived from the reaction between cyclopentylacetic acid and ethanol. This compound is known for its unique structural features, which include a cyclopentyl ring attached to a prop-2-enoate group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Ethyl 2-cyclopentylprop-2-enoate can be synthesized through an esterification reaction. This involves the reaction of cyclopentylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: In industrial settings, the esterification process is often optimized for large-scale production. This may involve the use of continuous reactors and advanced separation techniques to purify the product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-cyclopentylprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: Cyclopentylacetic acid.

    Reduction: Cyclopentylpropanol.

    Substitution: Cyclopentylacetamide.

Scientific Research Applications

Chemistry:

  • Ethyl 2-cyclopentylprop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology:

  • This compound is studied for its potential biological activities. It is used in the development of new pharmaceuticals and agrochemicals.

Medicine:

  • This compound is investigated for its potential therapeutic properties. It may be used in the synthesis of drugs targeting specific biological pathways.

Industry:

  • In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopentylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2-cyano-3-phenylprop-2-enoate: This compound has a similar ester functional group but differs in the presence of a cyano and phenyl group.

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Another similar compound with additional functional groups that impart different chemical properties.

Uniqueness:

  • Ethyl 2-cyclopentylprop-2-enoate is unique due to its cyclopentyl ring, which provides distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

81143-91-1

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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